molecular formula C18H15ClN2O2 B2703353 (E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide CAS No. 1351664-19-1

(E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Cat. No.: B2703353
CAS No.: 1351664-19-1
M. Wt: 326.78
InChI Key: VSIQWZHEFBAPBX-SOFGYWHQSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a synthetic small molecule compound with a molecular weight of 352.81 g/mol. This chemical features an acrylamide backbone linking a 2-chlorophenyl group to a 3,4-dihydroisoquinolin-1(2H)-one moiety, a structural motif present in compounds with various documented biological activities . The (E)-configured acrylamide spacer is a common pharmacophore in many bioactive small molecules designed to interact with protein targets, such as those discussed in patent literature for modulating protein-protein interactions . As a research chemical, its core value lies in its potential as a building block for medicinal chemistry or as a candidate for high-throughput screening in drug discovery campaigns. Researchers may investigate its utility as a potential molecular probe to study specific enzymatic pathways or cellular processes. The presence of the tetrahydroisoquinolinone group suggests it could be of interest in neuroscience or oncology research, though its specific biological profile and mechanism of action require empirical determination in appropriate assay systems. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-16-4-2-1-3-13(16)6-8-17(22)21-14-7-5-12-9-10-20-18(23)15(12)11-14/h1-8,11H,9-10H2,(H,20,23)(H,21,22)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIQWZHEFBAPBX-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline.

    Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with 1,2,3,4-tetrahydroisoquinoline to form an intermediate.

    Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of acrylamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Key Substituents Biological Activity (IC₅₀) Synthesis Yield Reference
(E)-3-(2-Chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide 2-Chlorophenyl, tetrahydroisoquinolinone Not explicitly reported (anticancer*) ~55%†
(E)-N-(2-(1H-Indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) 2-Chlorophenyl, indole-ethyl Anti-BChE: 1.95 μM Not reported
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide 4-Aminophenyl, 4-methoxyphenyl Anticancer (cell line-specific) ~60%
(E)-N-Benzyl-3-(2-chlorophenyl)-N-(2-formylphenyl)acrylamide (III-54m) 2-Chlorophenyl, benzyl, formylphenyl Not reported (synthetic intermediate) 55%

Notes:

  • ~55%† : Yields for similar acrylamide syntheses range from 55–60%, influenced by steric hindrance and reaction conditions .

Key Findings:

Substituent Impact on Bioactivity: The 2-chlorophenyl group is critical for cholinesterase inhibition, as seen in compound 5b (IC₅₀ = 1.95 μM for BChE) . However, replacing the indole-ethyl group with a tetrahydroisoquinolinone moiety (as in the target compound) may alter target selectivity.

Synthetic Challenges: Bulky substituents (e.g., tetrahydroisoquinolinone) reduce reaction efficiency, as evidenced by moderate yields (~55%) in analogous syntheses .

Structural Flexibility :

  • The E-configuration of the acrylamide double bond is conserved across active analogs, underscoring its role in maintaining planar geometry for target binding .

Biological Activity

(E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a compound of interest due to its potential therapeutic applications. Its unique structure, characterized by a tetrahydroisoquinoline moiety and an acrylamide functional group, suggests possible interactions with biological targets that could lead to significant pharmacological effects. This article reviews the biological activity of this compound based on available research data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16ClN2O\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_{2}\text{O}

This compound features:

  • A chlorophenyl group which may enhance lipophilicity and biological activity.
  • A tetrahydroisoquinoline scaffold known for various pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

A comparative analysis of related compounds demonstrated that those with tetrahydroisoquinoline structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)5.2
Compound BHeLa (cervical cancer)4.8
This compoundA549 (lung cancer)TBD

The proposed mechanism of action includes:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in studies involving similar compounds.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce G1 or G2/M phase arrest in cancer cells.

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence suggesting anti-inflammatory effects. Compounds with similar structures have been reported to reduce pro-inflammatory cytokine production in vitro. This activity could be linked to the modulation of NF-kB signaling pathways.

Case Studies

A notable study highlighted the synthesis and biological evaluation of a series of tetrahydroisoquinoline derivatives. Among these derivatives, one compound showed promising results in reducing tumor growth in xenograft models while exhibiting low toxicity to normal cells.

Study Overview

  • Objective : To evaluate the anticancer efficacy of tetrahydroisoquinoline derivatives.
  • Methodology : In vitro assays followed by in vivo studies in mouse models.
  • Results : Significant reduction in tumor volume was observed with minimal side effects.

Q & A

Q. What are the key synthetic routes for (E)-3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Activation of α-bromoacrylic acid with EDCI in ice-cooled DMF to generate an active ester intermediate.
  • Step 2: Coupling with 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-amine under controlled pH (neutral to slightly basic) to form the acrylamide backbone .
  • Step 3: Purification via column chromatography using mixed solvents (e.g., ethyl acetate/petroleum ether) to isolate the product.
  • Critical Parameters: Temperature control (0–5°C during activation), solvent selection (DMF for solubility), and reaction time (12–24 hours) to ensure high yields (~60–75%) .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Characterization employs:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR for verifying aromatic protons (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm) and acrylamide NH (δ 8.1–8.3 ppm).
    • ¹³C NMR to confirm carbonyl carbons (C=O at ~165–170 ppm) and chlorophenyl carbons .
  • Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H]+ ion matching calculated mass).
  • Elemental Analysis: Confirms C, H, N, and Cl composition within ±0.3% of theoretical values .

Q. What safety precautions are recommended during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Optimization: Replace DMF with dichloromethane (DCM) for acid-sensitive intermediates to reduce side reactions .
  • Catalyst Screening: Test coupling agents like HATU or DCC for enhanced efficiency in amide bond formation .
  • Temperature Gradients: Use microwave-assisted synthesis at 50–60°C to accelerate reaction kinetics .
  • Workup Strategies: Implement aqueous washes (e.g., NaHCO₃) to remove unreacted starting materials before chromatography .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in overlapping aromatic regions .
  • X-ray Crystallography: For crystalline derivatives, single-crystal analysis provides unambiguous structural confirmation (e.g., bond angles and torsion angles) .

Q. What computational methods aid in understanding structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking: Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina to identify critical pharmacophores .
  • QSAR Modeling: Train models on analogs with varying substituents (e.g., chlorophenyl vs. methoxyphenyl) to predict bioactivity trends .
  • MD Simulations: Analyze conformational stability in aqueous environments to optimize solubility .

Q. What strategies mitigate cytotoxicity observed in biological assays?

Methodological Answer:

  • Structural Modifications: Introduce polar groups (e.g., hydroxyl or sulfonamide) to reduce off-target interactions .
  • Prodrug Design: Mask the acrylamide moiety with enzymatically cleavable groups (e.g., esters) to enhance selectivity .
  • Dose-Response Studies: Use IC₅₀ values to establish a therapeutic window, avoiding concentrations >10 µM in vitro .

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